3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
Overview
Description
2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992)
Scientific Research Applications
Electrochemical Degradation of Aromatic Amines
A study by Pacheco et al. (2011) focused on the electrochemical oxidation of various aromatic amines, including 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, using boron-doped diamond electrodes. The degradation process demonstrated high removal efficiency for chemical oxygen demand (COD) and total organic carbon (TOC), indicating its effectiveness in treating aromatic amine pollutants (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Synthesis and Preparation Studies
Preparation of Sodium Salts and Related Compounds
Rosevear and Wilshire (1982) reported the preparation of sodium salts of related compounds, including 4-Amino-3-nitrobenzenesulfonic acid, which can be synthesized through specific chemical reactions. This research contributes to understanding the synthesis processes of similar chemical compounds (Rosevear & Wilshire, 1982).
Application in Organic Synthesis
Synthesis of α-(4-Oxazolyl)amino Esters
Lee, Oh, and Kim (2018) developed a method for synthesizing α-(4-oxazolyl)amino esters using 4-Nitrobenzenesulfonic acid as a catalyst. This study highlights the application of related compounds in facilitating complex organic synthesis processes (Lee, Oh, & Kim, 2018).
Studies on Natural Product Derivatives
Derivatives from Gastrodia elata
Guo et al. (2015) isolated new compounds from the rhizomes of Gastrodia elata, including 4-hydroxybenzyl-substituted amino acid derivatives. This research contributes to the understanding of natural product chemistry and their potential applications (Guo et al., 2015).
Spectroscopy and Mass Spectrometry Studies
UV–VIS Spectra Analysis
Kuźnik et al. (2012) studied the UV–VIS absorption spectra of various compounds, including 3-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2-hydroxy-5-nitrobenzenesulfonic acid. Their work provides insights into the electronic structure and solvatochromic effects in such compounds (Kuźnik et al., 2012).
Use in Liquid Secondary-Ion Mass Spectrometry
Reduction-Inhibiting Matrix
Visentini, Nguyen, and Bertrand (1991) discussed the use of 4-hydroxybenzenesulfonic acid as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry. This application demonstrates its utility in enhancing mass spectrometry analyses (Visentini, Nguyen, & Bertrand, 1991).
Safety and Hazards
When handling 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the detection and quantification of aromatic amines. It reacts with amines to form a red color, which can be measured quantitatively using an electrode . This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s reactivity. The compound interacts with various enzymes and proteins, including those involved in the metabolic pathways of aromatic compounds. These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in their activity, thereby affecting various cellular functions. For instance, the compound’s ability to form complexes with proteins can alter their conformation and activity, leading to changes in cell signaling pathways and gene expression . Additionally, the compound’s reactivity with aromatic amines can influence cellular metabolism by altering the levels of these compounds within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound’s nitro and sulfonic acid groups play a crucial role in these interactions, facilitating the formation of stable complexes with these biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the complex formed. Additionally, the compound’s ability to alter the conformation of proteins can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, the compound may undergo degradation, leading to changes in its reactivity and effects on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, particularly when used in high concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can influence cellular metabolism and gene expression without causing significant toxicity. At high doses, the compound can lead to toxic effects, including cellular damage and disruption of normal cellular functions. These effects are primarily due to the compound’s reactivity with cellular proteins and enzymes, leading to changes in their activity and function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound interacts with enzymes involved in these pathways, influencing their activity and the overall metabolic flux. These interactions can lead to changes in the levels of metabolites within the cell, further influencing cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its reactivity and effects on cellular functions, particularly in tissues with high levels of aromatic amines .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular functions. The compound’s localization can influence its activity and reactivity, particularly in compartments with high levels of aromatic amines .
Properties
IUPAC Name |
3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXYZMDLOJTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O6S | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074846 | |
Record name | 4-Hydroxy-5-nitrometanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
96-93-5 | |
Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19791 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-5-nitrometanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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